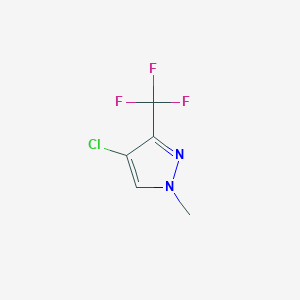

4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Description

4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a fluorinated pyrazole derivative characterized by a trifluoromethyl group at position 3, a methyl group at position 1, and a chlorine atom at position 2. Pyrazoles are heterocyclic aromatic compounds with two adjacent nitrogen atoms, known for their stability and diverse applications in pharmaceuticals, agrochemicals, and materials science . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorine atom contributes to electron-withdrawing effects, influencing reactivity and intermolecular interactions . This compound is a key intermediate in synthesizing pesticides and pharmaceuticals due to its balanced reactivity and structural versatility .

Properties

IUPAC Name |

4-chloro-1-methyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClF3N2/c1-11-2-3(6)4(10-11)5(7,8)9/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGUQGMKOHDUVER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,1,1-trifluoro-3-chloro-2-propanone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at C4

The chlorine atom at position 4 is highly reactive in nucleophilic substitution due to the electron-withdrawing effects of the trifluoromethyl group (C3) and the aromatic ring’s electronic polarization .

Key Finding : Substitution efficiency depends on the nucleophile’s strength and solvent polarity. For example, aryl amines require catalytic Cu(I) for C–N coupling .

Electrophilic Reactions

The trifluoromethyl group deactivates the ring toward electrophilic substitution, but directed metalation strategies enable functionalization:

-

Directed ortho-Metalation (DoM) :

Using LDA (Lithium Diisopropylamide) at −78°C, the C5 position undergoes lithiation, allowing reactions with electrophiles (e.g., CO₂, aldehydes). This yields carboxylates or alcohol derivatives critical for pharmaceutical intermediates.

Oxidation and Reduction

While the trifluoromethyl group is redox-inert, other positions exhibit reactivity:

Cross-Coupling Reactions

The chloro group participates in Pd-catalyzed cross-couplings:

Scientific Research Applications

4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential analgesic and anti-inflammatory properties.

Agrochemicals: The compound is explored for its potential use in the development of herbicides and pesticides due to its bioactive properties.

Material Science: It is used in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can improve its pharmacokinetic properties.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and applications of 4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole and related compounds:

Key Comparative Insights

Substituent Effects on Reactivity: Halogen Position: The 4-chloro substituent in the target compound is less reactive in cross-coupling reactions compared to the 4-iodo group in 3-chloro-4-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole, which facilitates Suzuki couplings . Electron-Withdrawing Groups: The trifluoromethyl group at position 3 is a strong electron-withdrawing group (EWG), stabilizing the pyrazole ring and directing electrophilic substitutions.

Biological Activity: Agrochemicals: The target compound and its derivatives (e.g., 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl pyrazole) show insecticidal activity by targeting ryanodine receptors, while difluoromethoxy-containing analogs (e.g., ) enhance herbicidal efficacy .

Synthetic Utility :

- The bromine atom in 4-Bromo-1,3-diphenyl-5-(trifluoromethyl)-1H-pyrazole enables nucleophilic substitutions, whereas the carbohydrazide group in the target compound’s derivative () allows for further functionalization in drug discovery .

Biological Activity

4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound exhibits significant potential in various fields, particularly in medicinal chemistry, due to its unique structural features, including the trifluoromethyl and chloro substituents, which enhance its chemical stability and biological efficacy.

- Molecular Formula : C6H5ClF3N3

- Molecular Weight : 195.57 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. The trifluoromethyl group enhances lipophilicity, facilitating better membrane permeability and bioavailability. This compound has been shown to disrupt various biochemical pathways, leading to its antiviral and antimicrobial effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against a variety of bacterial strains and has shown promising results in inhibiting growth, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. It has demonstrated cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For instance, compounds with similar structures have shown IC50 values ranging from 2.43 to 14.65 μM against these cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MDA-MB-231 | 2.43 - 7.84 |

| HepG2 | 4.98 - 14.65 |

Anti-inflammatory Effects

Pyrazole derivatives have also been studied for their anti-inflammatory properties. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is a common mechanism through which these compounds exert their anti-inflammatory effects. The presence of the chloro group in this compound may enhance its selectivity towards COX inhibition .

Study on Anticancer Properties

In a study focused on the synthesis and biological evaluation of pyrazole derivatives, researchers found that compounds similar to this compound exhibited significant antiproliferative activity against various cancer cell lines. Notably, specific derivatives induced apoptosis in MDA-MB-231 cells through caspase activation and morphological changes indicative of programmed cell death .

Antimicrobial Evaluation

Another study assessed the antimicrobial efficacy of various pyrazole derivatives, including those with trifluoromethyl substitutions. The results indicated that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing their potential as broad-spectrum antimicrobial agents .

Q & A

Q. What are the primary synthetic routes for 4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole?

The synthesis typically involves cyclocondensation reactions. A common method includes reacting hydrazine derivatives with trifluoromethyl-substituted carbonyl precursors under controlled conditions. For example, cyclization of 1,3-diketones or alkynes with hydrazines in polar aprotic solvents (e.g., DMF) at 60–80°C yields the pyrazole core. Post-functionalization, such as chlorination at position 4, is achieved using POCl₃ or N-chlorosuccinimide . Key considerations:

- Solvent choice (polar aprotic solvents enhance reaction rates).

- Temperature optimization to minimize side reactions.

- Purification via column chromatography or recrystallization.

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

- X-ray crystallography : Resolves bond lengths, angles, and substituent positions (e.g., trifluoromethyl group at C3 and chloro at C4) .

- NMR spectroscopy :

- H NMR: Methyl group (1-CH₃) resonates at δ 3.8–4.0 ppm; pyrazole protons appear as singlets.

- F NMR: CF₃ group shows a quartet near δ -60 ppm due to coupling with adjacent protons .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight (212.56 g/mol) .

Q. What are the key reactivity patterns of this compound?

The chloro substituent at C4 is electrophilic, enabling nucleophilic substitution (e.g., with amines or alkoxides). The trifluoromethyl group stabilizes the ring via electron-withdrawing effects, directing electrophilic attacks to C4. Example reactions:

- Suzuki coupling at C4 with boronic acids to form biaryl derivatives.

- Hydrolysis of the chloro group to hydroxyl under basic conditions .

Advanced Research Questions

Q. How do reaction conditions impact the regioselectivity of trifluoromethyl-substituted pyrazole synthesis?

Regioselectivity is influenced by:

- Precursor design : Trifluoroacetylated hydrazines favor 3-CF₃ substitution.

- Catalytic systems : Copper(I) catalysts promote cycloadditions with alkynes, while palladium mediates cross-couplings .

- Temperature : Higher temperatures (≥100°C) favor thermodynamically stable regioisomers.

Table 1 : Regioselectivity in Pyrazole Synthesis

| Precursor | Catalyst | Temperature | Major Product Ratio (3-CF₃:4-CF₃) |

|---|---|---|---|

| Trifluoroacetyl hydrazine | None | 80°C | 95:5 |

| Phenylacetylene | CuI | 120°C | 80:20 |

Q. What contradictions exist in reported biological activities of this compound?

Discrepancies arise in IC₅₀ values across studies due to:

- Assay variability : Cell line specificity (e.g., HeLa vs. MCF-7) impacts cytotoxicity measurements.

- Substituent effects : Derivatives with carboxylic acid groups (e.g., 5-carboxylic acid) show enhanced anti-inflammatory activity compared to the parent compound (IC₅₀ = 25 µM vs. >100 µM) .

- Solubility : Poor aqueous solubility may underreport in vitro efficacy.

Q. How can computational methods predict interactions with biological targets?

Molecular docking and QSAR models analyze binding to targets like cyclooxygenase-2 (COX-2):

Q. What crystallographic tools are optimal for resolving structural ambiguities?

The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Key steps:

- Data collection: High-resolution (<1.0 Å) datasets reduce refinement errors.

- Twin refinement: For twinned crystals, SHELXL’s TWIN command improves accuracy .

Methodological Recommendations

- Synthesis optimization : Use kinetic studies (e.g., in situ IR) to monitor intermediate formation .

- Data validation : Cross-check NMR assignments with 2D techniques (HSQC, HMBC) to confirm substituent positions .

- Biological assays : Include solubility enhancers (e.g., DMSO/PEG mixtures) to improve compound bioavailability in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.